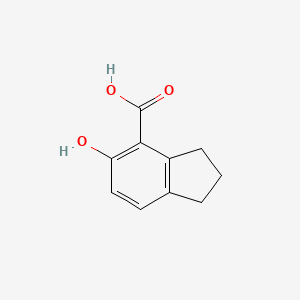

5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid

Description

Historical Context of Dihydroindene Carboxylic Acids in Organic Chemistry

The exploration of organic compounds dates back centuries, evolving from early extractions from natural sources to the sophisticated synthetic methodologies of modern chemistry. boronmolecular.com Carboxylic acids, characterized by the -COOH functional group, are a fundamental class of organic compounds found widely in nature and synthesis. wikipedia.orgwikipedia.org The history of dihydroindene carboxylic acids is intrinsically linked to the broader development of polycyclic aromatic and aliphatic hydrocarbon chemistry in the late 19th and early 20th centuries.

Early investigations into coal tar and petroleum distillates led to the isolation and characterization of indene (B144670) and its hydrogenated form, indane. The subsequent functionalization of these core structures, including the introduction of carboxylic acid groups, became a subject of synthetic exploration. These efforts were driven by the desire to understand the chemical properties of these bicyclic systems and to create novel molecular frameworks.

Research into dihydroindene carboxylic acids has led to the synthesis and characterization of various isomers and derivatives. For instance, compounds like 2,3-dihydro-1H-indene-1-carboxylic acid and 2,3-dihydro-1H-indene-2-carboxylic acid have been subjects of study. nih.govbldpharm.compharmaffiliates.com The investigation of these molecules has contributed to a deeper understanding of reaction mechanisms, stereochemistry, and the influence of the rigid indane scaffold on the properties of the attached functional groups. Over time, the focus has shifted towards harnessing these structures for practical applications, particularly in materials science and medicinal chemistry.

Significance of the Indane Core Structure in Chemical Synthesis and Derivatives Research

The indane core is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The rigid conformation of the indane system provides a well-defined three-dimensional arrangement for substituents, which can lead to specific and high-affinity interactions with biological macromolecules like proteins and enzymes. researchgate.net

The fusion of an aromatic and an aliphatic ring provides a unique combination of properties. nih.govresearchgate.net This allows for a wide range of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR). researchgate.neteburon-organics.com The versatility of the indane scaffold is demonstrated by its presence in a variety of clinically significant drugs. nih.goveburon-organics.com

Table of Selected Indane-Based Therapeutic Agents:

| Drug Name | Therapeutic Class |

| Indinavir | HIV-1 Protease Inhibitor |

| Sulindac | Non-steroidal anti-inflammatory drug (NSAID) |

| Donepezil | Acetylcholinesterase inhibitor (for Alzheimer's disease) |

| Indacaterol | Ultra-long-acting β-adrenoceptor agonist (for COPD) |

The indane framework is not only important in medicinal chemistry but also serves as a versatile building block in organic synthesis. nih.gov Numerous synthetic methods have been developed for the construction of the indane skeleton, including cyclization reactions (such as Friedel-Crafts), ring-expansion/contraction strategies, and palladium-catalyzed reactions. researchgate.netorganic-chemistry.org The ongoing development of innovative synthetic routes to indanes and indenes continues to be an active area of research, facilitating access to novel and complex derivatives for further investigation. nih.gov The potential for creating diverse libraries of indane-based compounds underscores the enduring significance of this structural motif in contemporary chemical research. tudublin.ieeburon-organics.com

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5,11H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBXNWWZYMLXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy 2,3 Dihydro 1h Indene 4 Carboxylic Acid and Its Analogs

Strategies for the Construction of the Dihydroindene Carboxylic Acid Skeleton

The core challenge in synthesizing 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid lies in the controlled introduction of substituents onto the bicyclic framework. The dihydroindene skeleton itself is typically assembled through intramolecular cyclization reactions, with subsequent functionalization dictating the final arrangement of the hydroxyl and carboxyl moieties.

Functionalization Techniques of Indene (B144670) Derivatives

The functionalization of pre-formed indene or dihydroindene systems is a viable strategy. For the target molecule, this would involve the introduction of a hydroxyl group at the 5-position and a carboxylic acid at the 4-position. A common precursor for such functionalization is 2,3-dihydro-1H-indene, also known as indane. The synthesis of substituted indanes often serves as a foundational step.

A key transformation for introducing the carboxylic acid group ortho to a hydroxyl group on an aromatic ring is the Kolbe-Schmitt reaction . wikipedia.orgbyjus.comnih.govyoutube.comucla.edu This reaction involves the carboxylation of a phenoxide ion with carbon dioxide, typically under pressure and at elevated temperatures. wikipedia.orgbyjus.com For the synthesis of the target molecule, 2,3-dihydro-1H-inden-5-ol would be the required starting material. The phenoxide generated from 2,3-dihydro-1H-inden-5-ol would direct the carboxylation to the ortho-position (C4), yielding the desired 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid. wikipedia.orgbyjus.com The regioselectivity of the Kolbe-Schmitt reaction is influenced by the counter-ion and reaction conditions.

Regioselective and Stereoselective Approaches in Dihydroindene Synthesis

The construction of the dihydroindene skeleton often employs intramolecular Friedel-Crafts reactions . wikipedia.orgrsc.orgnih.govmasterorganicchemistry.com These reactions can be designed to yield specific regioisomers. For instance, the cyclization of a substituted 3-phenylpropanoic acid can lead to a substituted indanone. The directing effects of the substituents on the phenyl ring play a crucial role in determining the position of cyclization and thus the substitution pattern of the resulting dihydroindene.

Catalytic hydrogenation of substituted indene derivatives is a common method for obtaining dihydroindenes. bibliotekanauki.plyoutube.comdavidpublisher.commdpi.comyoutube.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is particularly important when chiral centers are present or created. For the synthesis of the target molecule, stereoselectivity at the newly introduced chiral centers (if any) would need to be considered, although the primary focus is on regioselectivity.

Specific Reaction Pathways for Carboxylic Acid Introduction at the 4-Position

As mentioned, the Kolbe-Schmitt reaction is a primary method for the regioselective introduction of a carboxylic acid at the 4-position, ortho to the 5-hydroxyl group. wikipedia.orgbyjus.comnih.gov The mechanism involves the formation of a sodium or potassium phenoxide, which then acts as a nucleophile to attack carbon dioxide. byjus.com The ortho-directing nature of the phenoxide is a key feature of this reaction.

Alternative strategies for carboxylation could involve ortho-lithiation of a protected 5-hydroxyindane derivative followed by quenching with carbon dioxide. The directing effect of the protected hydroxyl group would be crucial for achieving the desired regioselectivity.

Precursor Chemistry and Intermediate Transformations

The synthesis of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid heavily relies on the strategic use of key precursors and the efficient transformation of their functional groups. Indanone intermediates, in particular, play a central role in many synthetic routes.

Role of Indanone Intermediates

A plausible and widely used precursor for the synthesis of the target molecule is 5-hydroxy-1-indanone (B188539) . beilstein-journals.orgchemicalbook.comgoogle.comgoogle.comresearchgate.net This intermediate already possesses the desired hydroxyl group at the 5-position and the dihydroindene core. The synthesis of 5-hydroxy-1-indanone can be achieved through several routes:

Demethylation of 5-methoxy-1-indanone (B147253) : A common approach involves the cleavage of the methyl ether of 5-methoxy-1-indanone using reagents like aluminum chloride (AlCl₃) or boron tribromide (BBr₃). chemicalbook.com

One-pot synthesis from anisole : Anisole can react with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst to form 3-chloro-4'-methoxypropiophenone, which then undergoes intramolecular cyclization and demethylation to yield 5-hydroxy-1-indanone. google.com

From 2,6-dibromophenol (B46663) : This method involves the reaction of 2,6-dibromophenol with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed cyclization to form 4,6-dibromo-5-hydroxy-1-indanone. Subsequent debromination yields 5-hydroxy-1-indanone. beilstein-journals.orggoogle.com

Once 5-hydroxy-1-indanone is obtained, it can be subjected to carboxylation at the 4-position, likely via a Kolbe-Schmitt type reaction on the corresponding phenoxide. The ketone functionality at the 1-position would then need to be reduced to a methylene (B1212753) group to afford the final 2,3-dihydro-1H-indene structure. This reduction can be achieved through methods such as Wolff-Kishner or Clemmensen reduction.

Transformations Involving Hydroxyl and Carboxylic Acid Groups

Throughout the synthesis, the hydroxyl and carboxylic acid groups may require protection to prevent unwanted side reactions. The hydroxyl group can be protected as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether. The carboxylic acid can be protected as an ester. These protecting groups must be stable to the reaction conditions used in subsequent steps and be readily removable at the appropriate stage of the synthesis.

The interconversion of functional groups is also a key aspect. For example, if the synthesis proceeds through an indanone intermediate, the ketone group needs to be reduced. If a methoxy (B1213986) group is used as a protecting group for the phenol (B47542), it will need to be demethylated to reveal the free hydroxyl group. nih.gov

Below is a table summarizing the key intermediates and transformations:

| Intermediate/Transformation | Description |

| 5-Hydroxy-1-indanone | A key precursor containing the hydroxyl group at the desired position and the indanone core. |

| Kolbe-Schmitt Reaction | A carboxylation reaction used to introduce the carboxylic acid group ortho to the hydroxyl group. |

| Friedel-Crafts Reaction | Used for the intramolecular cyclization to form the indanone ring system. |

| Catalytic Hydrogenation | Employed for the reduction of double bonds in the indene ring to form the dihydroindene skeleton. |

| Demethylation | The cleavage of a methyl ether to unmask a hydroxyl group. |

| Protection/Deprotection | The use of protecting groups for the hydroxyl and carboxylic acid functionalities to control reactivity. |

Asymmetric Synthesis and Enantiodivergent Strategies

The asymmetric synthesis of highly functionalized indanes can be achieved through various catalytic methods, which are pertinent to the stereocontrolled preparation of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid. Organocatalysis, in particular, has emerged as a powerful tool for the construction of chiral carbocycles.

One notable approach involves the use of bifunctional organocatalysts, such as squaramide-based catalysts derived from quinine. These catalysts have been successfully employed in organocascade reactions to produce highly functionalized indanols with multiple contiguous stereogenic centers, including a quaternary carbon. researchgate.net For instance, a Michael/Henry organocascade reaction can be initiated by the nucleophilic attack of a 1,3-dicarbonyl compound onto an appropriate acceptor, leading to the formation of the indane framework with high diastereoselectivity and enantioselectivity. researchgate.net This methodology is characterized by its efficiency, often proceeding with very low catalyst loadings (sub-mol%) and short reaction times. researchgate.net

The general mechanism for such a squaramide-catalyzed reaction involves the activation of the substrate through hydrogen bonding, which facilitates the stereocontrolled addition of the nucleophile. The catalyst's chiral backbone directs the approach of the reactants, leading to the formation of one enantiomer in excess.

While specific examples detailing the asymmetric synthesis of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid are not prevalent in the reviewed literature, the principles of these organocatalytic methods are directly applicable. A hypothetical retrosynthetic analysis would involve disconnection of the indane core, suggesting a suitably substituted precursor that could undergo an intramolecular cyclization under the influence of a chiral catalyst.

Enantiodivergent Strategies:

Enantiodivergent synthesis refers to the ability to selectively produce either enantiomer of a chiral product from a common starting material and a single chiral catalyst, often by simply modifying the reaction conditions or the sequence of synthetic steps. This approach offers significant advantages in terms of efficiency and flexibility in accessing stereoisomers.

For the synthesis of indane derivatives, enantiodivergent strategies could potentially be employed to access both enantiomers of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid. Although specific enantiodivergent syntheses for this exact molecule have not been detailed in the literature, the concept can be illustrated through related transformations. For example, in the synthesis of other chiral molecules, the choice of a specific reagent or a subtle change in the catalyst structure can invert the stereochemical outcome of a reaction.

A summary of potential asymmetric strategies applicable to the synthesis of the target molecule is presented in the table below.

| Catalytic System | Reaction Type | Potential Outcome for Target Molecule |

| Quinine-derived squaramide | Michael/Henry cascade | Enantioselective formation of the indane core with control over multiple stereocenters. |

| Chiral Phosphoric Acids | Cyclization/Functionalization | Potential for asymmetric intramolecular cyclization of a suitable precursor. |

Novel Synthetic Protocols and Catalyst Systems

Recent advancements in synthetic methodology have provided new avenues for the construction of functionalized indane and indanone frameworks. These novel protocols often feature the use of innovative catalyst systems to achieve high efficiency and selectivity.

One such approach is the use of tandem phosphine-palladium catalysis to synthesize densely functionalized alkylidene indanes and indanones. acs.org This one-pot method involves a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization. acs.org This strategy allows for the construction of the indane ring system with concomitant introduction of various substituents. The stereoselectivity of the exocyclic double bond can also be controlled, in some cases yielding the Z-isomer exclusively. acs.org The versatility of this method suggests its potential application in the synthesis of precursors to 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid.

Furthermore, the development of indane-based chiral aryl chalcogenide catalysts offers new possibilities for asymmetric electrophilic reactions. acs.org These catalysts, built upon a privileged chiral indane scaffold, can be fine-tuned by modifying amino protecting groups and substituents on the aryl chalcogenide motifs. acs.org This allows for precise control over the catalyst's steric and electronic properties to suit a variety of transformations, including the functionalization of alkenes, alkynes, and arenes. acs.org Such catalysts could potentially be employed in the asymmetric functionalization of a pre-formed indane ring to introduce the desired hydroxy and carboxylic acid groups with high enantioselectivity.

The table below summarizes some novel catalytic systems with potential applicability to the synthesis of the target compound.

| Catalyst System | Reaction Type | Key Features |

| Phosphine/Palladium | Tandem Michael addition/Heck cyclization | One-pot synthesis of highly functionalized indanes; control over stereoselectivity of exocyclic double bond. acs.org |

| Indane-based Chiral Aryl Chalcogenides | Asymmetric electrophilic reactions | Tunable catalyst structure for high reactivity and enantioselectivity in functionalizing various substrates. acs.org |

Chemical Reactivity and Derivatization Studies of 5 Hydroxy 2,3 Dihydro 1h Indene 4 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the formation of esters and amides, or its removal through reduction or decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid function of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid can be readily converted to its corresponding esters and amides, which are valuable intermediates in organic synthesis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the formation of the ester product. For a phenolic carboxylic acid like the title compound, care must be taken to use conditions that favor reaction at the more acidic carboxylic acid group over the phenolic hydroxyl group.

Amidation: Direct conversion of the carboxylic acid to an amide requires the use of a coupling agent to activate the carboxyl group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form the stable amide bond. This method is typically performed under mild conditions, which is advantageous for substrates with multiple functional groups.

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagent(s) | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol (B129727) (excess) | H₂SO₄ (catalytic), Reflux | Methyl 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylate |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. chemguide.co.ukchemistrysteps.com It is important to note that LiAlH₄ is a highly reactive and non-selective reagent that would also reduce other susceptible functional groups if present. masterorganicchemistry.com

Decarboxylation: The removal of the carboxyl group (decarboxylation) from aromatic carboxylic acids is often a challenging transformation that requires harsh conditions. However, the presence of the ortho-hydroxyl group can facilitate this reaction under certain catalytic conditions. For instance, transition-metal catalysts, particularly those based on copper or palladium, have been used for the decarboxylation of hydroxybenzoic acids. nih.govacs.orgresearchgate.net These reactions may proceed through the formation of an organometallic intermediate, followed by protonolysis to yield the decarboxylated phenol (B47542).

Table 2: Reduction and Decarboxylation Reactions

| Transformation | Reagent(s) | Solvent/Conditions | Product |

|---|---|---|---|

| Reduction | 1. LiAlH₄ (excess) 2. H₃O⁺ (workup) | Anhydrous THF, Reflux | (5-hydroxy-2,3-dihydro-1H-inden-4-yl)methanol |

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, enabling oxidation to quinones or conversion into ethers and esters.

Oxidation Reactions and Product Characterization

The electron-rich phenolic ring is susceptible to oxidation. The oxidation of phenols and their derivatives can lead to the formation of quinones, which are a class of compounds with significant biological and chemical interest. nih.gov Strong oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate) or chromium trioxide, can be employed to convert the hydroxy-dihydroindene ring into the corresponding quinone. mdpi.com The specific product formed would be a dihydro-indene-dione. The characterization of such products would typically involve spectroscopic methods like NMR to confirm the loss of the aromatic proton and the appearance of signals corresponding to the quinone structure, as well as IR spectroscopy to identify the new carbonyl stretching frequencies.

Etherification and Esterification of the Phenolic Hydroxyl

Etherification: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. wikipedia.org This reaction involves deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. francis-press.comorganic-synthesis.com This phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding aryl ether. wikipedia.org This method is highly efficient for forming ethers from phenols. organic-synthesis.com

Esterification: The phenolic hydroxyl can also be acylated to form a phenolic ester. This is typically achieved by reacting the phenol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. This reaction is generally rapid and proceeds under mild conditions.

Table 3: Reactions of the Phenolic Hydroxyl Group

| Transformation | Reagent(s) | Base/Solvent | Product |

|---|---|---|---|

| Oxidation | Fremy's salt (K₂(SO₃)₂NO) | Water/Acetone | 2,3-dihydro-1H-indene-4,5-dione-7-carboxylic acid |

| Etherification | Methyl Iodide (CH₃I) | K₂CO₃ / Acetone | 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid |

Electrophilic Aromatic Substitution on the Dihydroindene Ring

The aromatic ring of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. The regiochemical outcome of these reactions is controlled by the directing effects of the existing hydroxyl and carboxylic acid groups.

The hydroxyl group (-OH) is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group because it withdraws electron density from the ring.

In this molecule, the two groups are adjacent. The powerful activating effect of the hydroxyl group dominates the directing influence. Therefore, incoming electrophiles will be directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl (C7) is the most likely site of substitution due to reduced steric hindrance compared to the ortho position (C6), which is sterically crowded by the adjacent carboxylic acid group. Friedel-Crafts reactions, however, may be inhibited because the Lewis acid catalyst can complex with the lone pairs on the hydroxyl and carboxyl oxygen atoms, further deactivating the ring. libretexts.orgwvu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Conditions | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0-10 °C | 5-hydroxy-7-nitro-2,3-dihydro-1H-indene-4-carboxylic acid |

| Bromination | Br₂, FeBr₃ | CCl₄, dark | 7-bromo-5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid |

Further Functionalization of the Saturated Ring System

The 2,3-dihydro-1H-indene core contains a saturated five-membered ring that is amenable to further functionalization, allowing for the introduction of diverse chemical entities that can modulate the molecule's physicochemical and biological properties. While specific studies on the direct functionalization of the saturated ring of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid are not extensively documented, general synthetic methodologies for indanone and indane systems can be extrapolated.

Oxidation of the benzylic position (C1) of the indane ring system can lead to the corresponding 1-indanone (B140024) derivative. Various oxidizing agents have been employed for the oxidation of indanes to indanones, including N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, as well as hydrogen peroxide with a manganese catalyst. nih.gov For instance, the oxidation of indane itself can yield indan-1,3-dione. nih.gov Such an oxidation of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid would introduce a ketone functionality, providing a new handle for further chemical modifications, such as the formation of oximes, hydrazones, or alpha-halogenation followed by nucleophilic substitution.

Synthesis of Related Indane/Indene (B144670) Carboxylic Acid Derivatives for Structure-Activity Relationship Studies

The synthesis of a library of analogs based on the 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid scaffold is crucial for understanding the structural requirements for biological activity. These studies typically involve systematic modifications of the carboxylic acid and hydroxyl groups, as well as the introduction of various substituents onto the indane ring.

The carboxylic acid group is a primary target for modification to explore its role in biological interactions, such as hydrogen bonding and salt bridge formation. Common derivatizations include esterification and amidation.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classical approach. Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to esters.

Amidation: The formation of amides is a key transformation in medicinal chemistry to generate compounds with altered polarity, solubility, and hydrogen bonding capabilities. mdpi.com Amide bond formation typically requires the activation of the carboxylic acid. A wide array of coupling reagents can be employed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. The activated carboxylic acid is then reacted with a primary or secondary amine to yield the desired amide. For instance, a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized to explore their biological activities. nih.govresearchgate.net

A representative scheme for the synthesis of amide derivatives is presented below:

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

| 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid | R-NH₂ | EDC, HOBt, DIPEA | 5-hydroxy-2,3-dihydro-1H-indene-4-carboxamide derivative |

This table illustrates a general synthetic route; specific reaction conditions may vary.

The phenolic hydroxyl group offers another site for modification, which can influence the compound's acidity, hydrogen bonding capacity, and metabolic stability.

Alkylation/Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. This modification can enhance lipophilicity and may alter the binding mode of the molecule with its biological target.

Acylation/Esterification: Reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, in the presence of a base, yields the corresponding ester. This can serve as a prodrug strategy or directly contribute to the biological activity.

The introduction of various substituents on the indane scaffold can significantly impact the biological activity by altering electronic properties, steric hindrance, and lipophilicity.

Methoxy (B1213986) Substituents: Methoxy-substituted indan (B1671822) derivatives have been synthesized and evaluated for various pharmacological activities. researchgate.net The introduction of methoxy groups can influence the electronic nature of the aromatic ring and has been shown to be a favorable feature for the anti-inflammatory activity of certain indan acids. researchgate.netcore.ac.uk For example, 6-methoxy and 5,6-dimethoxy-indan-1-acids have been synthesized and studied. core.ac.uk

Chloro Substituents: Halogenation, particularly chlorination, of the aromatic ring can enhance biological activity. Chloro substitution at the 5- and 6-positions of the indan ring has been investigated in the context of anti-inflammatory agents. core.ac.uk The synthesis of such compounds often starts from appropriately substituted benzaldehydes. core.ac.uk

Oxo Substituents: As mentioned in section 3.4, the introduction of an oxo group at the C1 position to form an indanone is a common transformation. 5-Hydroxy-1-indanone (B188539) is a known compound and can be synthesized from 3-chloropropionyl chloride and 2,6-dibromophenol (B46663), followed by intramolecular Friedel-Crafts acylation and subsequent debromination. nih.govgoogle.com A variety of 1-indanone derivatives have been synthesized and shown to possess a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

Amino Substituents: The introduction of an amino group can provide a site for further derivatization and can significantly alter the basicity and polarity of the molecule. The synthesis of amino-substituted indanes can be achieved through various methods, including the reduction of a nitro group or reductive amination of an indanone. For example, suitable protected 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines were synthesized from functionalized N-benzyloxycarbonylpiperidin-2-ones, showcasing a strategy for introducing amino and hydroxyl groups on a cyclic scaffold. researchgate.net

The following table summarizes some of the key derivatives and their general synthetic approaches:

| Derivative Type | General Synthetic Approach |

| Methoxy-substituted | Synthesis from methoxy-substituted starting materials (e.g., methoxybenzaldehyde). core.ac.uk |

| Chloro-substituted | Synthesis from chloro-substituted starting materials (e.g., dichlorobenzaldehyde). core.ac.uk |

| Oxo-substituted | Intramolecular Friedel-Crafts acylation of a corresponding propionic acid or its acid chloride. nih.govresearchgate.net |

| Amino-substituted | Reduction of a corresponding nitro-indane or reductive amination of an indanone. |

This table provides a general overview of synthetic strategies.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy would be the primary tool for elucidating the structure of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons: Two protons on the aromatic ring (at positions 6 and 7) would likely appear as doublets due to coupling with each other, typically in the range of δ 6.5-8.0 ppm. The exact chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

Aliphatic Protons: The dihydroindene moiety has three sets of methylene (B1212753) protons. The protons at C2 would likely appear as a quintet or triplet of triplets around δ 2.0-2.5 ppm. The protons at C1 and C3, being benzylic, would be shifted further downfield, expected around δ 2.8-3.2 ppm, and would appear as triplets.

Acidic Protons: The carboxylic acid proton (–COOH) would present as a broad singlet at a significantly downfield chemical shift, typically above δ 10-12 ppm. researchgate.net The phenolic proton (–OH) would also be a singlet, with its chemical shift being concentration and solvent-dependent, generally appearing between δ 5-9 ppm.

¹³C NMR: The carbon NMR spectrum would reveal ten distinct carbon signals.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the δ 165-185 ppm region. researchgate.net

Aromatic Carbons: The six aromatic carbons would appear in the δ 110-160 ppm range. The carbons directly attached to the hydroxyl (C5) and carboxylic acid (C4) groups, along with the bridgehead carbons (C3a and C7a), would have their chemical shifts significantly influenced by these substituents.

Aliphatic Carbons: The three aliphatic carbons (C1, C2, C3) would be found in the upfield region of the spectrum, generally between δ 20-40 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons (e.g., H6 with H7, and the aliphatic protons with each other). HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning each proton signal to its corresponding carbon and for confirming the connectivity across the entire molecule, particularly the placement of the substituents on the aromatic ring.

Mass Spectrometry (MS) Techniques (HRMS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight and provide structural information through fragmentation patterns. The molecular formula is C₁₀H₁₀O₃, giving a molecular weight of 178.18 g/mol .

HRMS (High-Resolution Mass Spectrometry): This technique would provide a highly accurate mass measurement, confirming the elemental composition of C₁₀H₁₀O₃.

Fragmentation Analysis: In electron ionization (EI) MS, the molecular ion peak (M⁺) at m/z = 178 would be expected. Key fragmentation pathways for carboxylic acids often involve the loss of water (H₂O, 18 Da) and the loss of a carboxyl group (•COOH, 45 Da) or carbon monoxide (CO, 28 Da) after loss of water. Therefore, prominent fragments might be observed at m/z 161 (M-OH)⁺, m/z 160 (M-H₂O)⁺, and m/z 133 (M-COOH)⁺.

LC-MS (Liquid Chromatography-Mass Spectrometry): This would be the preferred method for analysis, allowing for separation from impurities before detection. mdpi.com Using electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ at m/z 177 would be the expected base peak.

GC-MS (Gas Chromatography-Mass Spectrometry): Analysis via GC-MS would likely require derivatization of the polar carboxylic acid and hydroxyl groups (e.g., through esterification and silylation) to increase the compound's volatility.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl and carboxylic acid functional groups.

O–H Stretching: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O–H stretch of the carboxylic acid dimer. The phenolic O–H stretch would likely be a sharper peak around 3200-3600 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent between 1680 and 1710 cm⁻¹, with the conjugation to the aromatic ring shifting it to a lower wavenumber.

C–O Stretching and O–H Bending: Absorptions for C–O stretching (from both the acid and phenol) and O–H bending would be visible in the fingerprint region, typically between 1210-1440 cm⁻¹.

Aromatic C=C and C–H Stretching: Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and aromatic C–H stretching would be observed just above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, likely recorded in a solvent like methanol (B129727) or ethanol, would display absorptions characteristic of the substituted benzene (B151609) chromophore. The presence of the hydroxyl and carboxylic acid groups on the aromatic ring would influence the position and intensity of the absorption maxima (λmax). Typically, substituted aromatic systems of this nature show primary bands below 250 nm and secondary, less intense bands at longer wavelengths (270-300 nm). researchgate.net

Chromatographic Separation Techniques and Purity Assessment (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for separating the compound from reaction mixtures and assessing its purity.

Methodology: A reversed-phase method would likely be employed, using a C18 column. cnrs.fr The mobile phase would typically consist of a mixture of an aqueous buffer (like water with formic or phosphoric acid to keep the carboxylic acid protonated) and an organic solvent such as acetonitrile (B52724) or methanol. cnrs.fr

Detection: A UV detector would be suitable for detection, monitoring at one of the compound's absorption maxima (e.g., around 210 nm for the carboxyl function or a higher wavelength for the aromatic system). cnrs.fr

Purity Assessment: The purity of a sample would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp, symmetrical peak.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid could be grown, X-ray crystallography would provide definitive proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of intermolecular interactions, such as hydrogen bonding. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers, and the phenolic hydroxyl group would also participate in hydrogen bonding, leading to a complex crystal lattice.

Computational Chemistry and Molecular Modeling of 5 Hydroxy 2,3 Dihydro 1h Indene 4 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and compute various electronic descriptors. nih.govresearchgate.net

These calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. Analysis of the molecular orbitals reveals the distribution of electron density, identifying regions susceptible to electrophilic and nucleophilic attack. For instance, the electron-rich aromatic ring and hydroxyl group are potential sites for electrophilic attack, while the carboxylic acid group is a primary site for nucleophilic reactions.

Further analysis through Molecular Electrostatic Potential (MEP) maps visually represents the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding. Global reactivity descriptors, including electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

Table 1: Predicted Electronic Properties of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid (Illustrative Data)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Electron-donating ability |

| LUMO Energy | -1.98 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.87 eV | Chemical reactivity and stability |

| Dipole Moment | 3.45 D | Molecular polarity |

| Ionization Potential | 6.85 eV | Energy to remove an electron |

| Electron Affinity | 1.98 eV | Energy released upon gaining an electron |

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov For derivatives of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, docking studies can identify key binding interactions within the active site of a target enzyme or receptor. d-nb.infonih.gov Software like AutoDock or PyRx is commonly employed for these simulations. nih.govmdpi.com The process involves generating multiple conformations of the ligand and fitting them into the protein's binding pocket, followed by a scoring function that estimates the binding affinity, typically expressed in kcal/mol. nih.govthesciencein.org

Following docking, molecular dynamics (MD) simulations are often performed to investigate the stability of the ligand-protein complex over time. rsc.orgnih.gov MD simulations provide a dynamic view of the interaction, revealing how the ligand and protein adapt to each other. mdpi.com This method can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation to assess the complex's stability. mdpi.com These studies can elucidate binding pathways and provide more accurate predictions of binding affinities. nih.gov

Table 2: Illustrative Molecular Docking Results for an Indane Derivative Against a Kinase Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative A | -9.2 | ASP1046, CYS919 | Hydrogen Bond |

| Derivative A | -9.2 | LEU840, VAL848 | Hydrophobic Interaction |

| Derivative B | -8.5 | GLU885, LYS868 | Hydrogen Bond |

| Derivative B | -8.5 | ALA866, VAL916 | Hydrophobic Interaction |

| Parent Compound | -7.1 | CYS919 | Hydrogen Bond |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. The 2,3-dihydro-1H-indene core contains a five-membered ring fused to a benzene (B151609) ring. This five-membered ring is not planar and can adopt various puckered conformations, such as an envelope form. nih.gov

The potential energy landscape (PEL) provides a comprehensive map of a molecule's energy as a function of its atomic coordinates. ucsb.edu Exploring this landscape helps to identify all possible low-energy conformers. arxiv.org Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization with quantum chemical methods, are employed to map out the PEL. The results of this analysis can reveal the relative populations of different conformers at a given temperature, which is crucial for understanding which shapes the molecule is likely to adopt in a biological environment. nih.gov The substitution on the indane ring can significantly influence the conformational preferences through steric and electronic effects. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net By comparing predicted spectra with experimental data, the proposed structure can be confirmed.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. nih.gov These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts for 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid would show a characteristic signal for the acidic proton of the carboxyl group at a high chemical shift (around 12 ppm). pressbooks.publibretexts.org The aromatic protons would appear in the typical aromatic region, while the protons on the saturated five-membered ring would be found further upfield. The carboxyl carbon would resonate at the downfield end of the ¹³C spectrum (around 165-185 δ). pressbooks.pub

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov These calculations, often performed at the same level of theory as the geometry optimization, yield a set of vibrational modes and their corresponding intensities. For 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, characteristic vibrational frequencies would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), another O-H stretch from the phenolic group, and a strong C=O stretch from the carboxyl group (around 1710-1760 cm⁻¹). pressbooks.pubthermofisher.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid (Illustrative Data)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | ~12.0 (s, 1H) | ~170 |

| -OH | ~9.5 (s, 1H) | - |

| Aromatic CH | 6.8 - 7.5 (m, 2H) | 115 - 130 |

| Aliphatic CH₂ | 2.5 - 3.0 (m, 4H) | 25 - 35 |

| Quaternary Aromatic C | - | 135 - 155 |

In Silico Screening and Library Design of Indane-Based Compounds

In silico screening, or virtual screening, is a cost-effective strategy in drug discovery to identify hit compounds from large chemical libraries. researchgate.net This process can be applied to design and screen libraries of derivatives based on the 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid scaffold.

The first step is the creation of a virtual compound library. researchgate.net This can be achieved by combinatorial enumeration, where different substituents (R-groups) are computationally attached to various positions on the indane core. nih.gov These substituents are chosen to explore a wide range of chemical properties, such as size, polarity, and hydrogen bonding potential, to maximize chemical diversity. chemrxiv.org

Once the library is generated, it is subjected to virtual screening against a specific biological target. This process often involves a series of computational filters. eurekaselect.com A common approach begins with filtering based on physicochemical properties, such as Lipinski's Rule of Five, to select for drug-like molecules. thesciencein.org This is followed by pharmacophore-based screening to identify molecules that possess the key structural features required for binding. rsc.org Finally, the most promising candidates are subjected to molecular docking and scoring to predict their binding affinity and mode, significantly narrowing down the number of compounds for experimental synthesis and testing. chemmethod.com

Table 4: Illustrative Virtual Library of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid Derivatives

| Compound ID | Modification on Indane Core | Purpose of Modification |

|---|---|---|

| IND-001 | Methyl ester of carboxylic acid | Increase lipophilicity |

| IND-002 | Amide formation at carboxylic acid | Introduce H-bond donor/acceptor |

| IND-003 | Addition of a chlorine atom to the aromatic ring | Explore halogen bonding |

| IND-004 | Replacement of -OH with -OCH₃ | Remove H-bond donor, increase size |

| IND-005 | Addition of a nitro group to the aromatic ring | Introduce strong electron-withdrawing group |

Mechanistic Investigations of Biological Activities of Indane Carboxylic Acid Scaffolds Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid Derivatives

No specific SAR studies for derivatives of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid were identified in the literature. Research on other classes of carboxylic acids demonstrates that the biological activity profile is highly dependent on the precise arrangement and nature of functional groups on the core scaffold.

Positional Isomerism and Substituent Effects on Biological Profiles

There is no available research data detailing how moving the hydroxyl or carboxylic acid groups to other positions on the indane ring of this specific molecule affects its biological profile. Similarly, studies on the effects of adding or modifying substituents on this scaffold have not been published. For other molecular scaffolds, such as coumarins, the introduction of electron-withdrawing groups has been shown to positively influence biological activity. However, these findings cannot be directly extrapolated to the 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid core.

Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms is a critical determinant of a molecule's interaction with biological targets. longdom.org For chiral compounds, different enantiomers and diastereomers often exhibit significantly different potencies and effects. nih.gov However, no studies were found that specifically investigate the stereochemical influences on the biological activity of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid or its derivatives.

Exploration of Molecular Targets and Pathways

The specific molecular targets and biological pathways modulated by 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid have not been elucidated in published research. The following subsections represent standard approaches in medicinal chemistry to identify a compound's mechanism of action, but no specific data is available for this molecule.

Enzyme Inhibition Studies

No data is available from studies investigating the inhibitory effects of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid on specific enzymes. For illustrative purposes, research on different carboxylic acid derivatives has identified inhibitors for enzymes like plasminogen activator inhibitor-1 and HIV-1 Integrase, but this is not indicative of the activity of the compound . nih.govnih.gov

Receptor Ligand Binding and Modulation

There is no information available regarding the binding affinity or modulatory effects of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid on any specific biological receptors.

Signaling Pathway Perturbations

No studies have been published that document any perturbations of cellular signaling pathways resulting from treatment with 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid.

In Vitro Cellular Models for Biological Assessment (Mechanistic Focus)

In vitro cellular models are fundamental in elucidating the mechanisms of action of bioactive compounds. For indane carboxylic acid scaffolds, these models provide a controlled environment to study cellular responses, pathway modulation, and intracellular distribution, independent of systemic physiological effects.

Cell Line Studies for Mechanistic Pathway Elucidation

While direct mechanistic studies on 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid are not extensively documented in publicly available literature, research on analogous structures and related indene (B144670) derivatives provides insights into potential biological targets. For instance, studies on other substituted indene compounds have explored their effects on various cellular pathways. Derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione, for example, have been synthesized and evaluated for their inhibitory activities against fibroblast growth factor receptor 1 (FGFR1), a key player in cell proliferation and differentiation. pensoft.net In vitro testing of these compounds revealed inhibitory activity, and molecular docking simulations suggested that their effects may stem from enzyme inhibition within the FGFR1 protein binding site. pensoft.net This suggests that indane carboxylic acid scaffolds could potentially interact with kinase signaling pathways, a common mechanism for regulating cellular processes.

Further research into related chemical structures, such as hydroxycinnamic acids, has also demonstrated a range of biological activities in cell-based assays. These activities include antioxidant effects and exploratory antitumor activity against various cancer cell lines, including SKG, AMN3, MCF-7, and HeLa cells. sysrevpharm.org The biological effects of these related compounds underscore the potential for the indane carboxylic acid scaffold to modulate complex cellular signaling pathways involved in cell growth and survival.

Table 1: Representative Biological Activities of Related Scaffolds in Cell Line Studies

| Compound Class | Cell Line(s) | Observed Effect | Potential Mechanistic Pathway |

| 2-hydroxy-1H-indene-1,3(2H)-dione Derivatives | Not specified | FGFR1 Inhibition (IC50 values: 3.1 - 5.7 µM) | Inhibition of kinase signaling pathways |

| Hydroxycinnamic Acid Conjugates | SKG, AMN3, MCF-7, HeLa | Antitumor Activity | Modulation of cell proliferation and survival pathways |

Investigation of Cellular Uptake and Distribution (Non-Pharmacokinetic)

The cellular uptake of carboxylic acid-containing molecules is a critical determinant of their biological activity. For compounds like 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, transport across the cell membrane is a key initial step. Studies on other carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs), suggest that carrier-mediated transport systems play a significant role.

Research using Caco-2 cells, a human colon adenocarcinoma cell line commonly used to model the intestinal barrier, has shown that monocarboxylic acid transporters (MCTs) are involved in the uptake of NSAIDs. nih.gov The cellular accumulation of compounds like ketoprofen (B1673614) was significantly reduced in the presence of known MCT1 substrates such as benzoic acid and L-lactic acid. nih.gov This indicates a competitive and saturable uptake mechanism. nih.gov Given the structural feature of a carboxylic acid moiety, it is plausible that 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid may also utilize such transporters for cellular entry.

The efficiency of cellular uptake can be influenced by the physicochemical properties of the compound and the specific transporters expressed by the cell type. Endocytosis is another major pathway for the internalization of various substances. mdpi.com While often associated with larger molecules or nanoparticles, some smaller molecules can also be internalized through these energy-dependent processes. mdpi.com The specific mechanisms, whether passive diffusion, carrier-mediated transport, or endocytosis, for 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid would require direct experimental investigation.

Metabolic Fate and Biotransformation Studies (excluding pharmacokinetics in humans)

The metabolic fate of a xenobiotic compound determines its duration of action and the nature of its metabolites, which may have their own biological activities. The metabolism of carboxylic acids is a well-studied field, providing a framework for predicting the biotransformation of indane carboxylic acid scaffolds. nih.govresearchgate.net

The carboxylic acid moiety is a primary site for metabolic activation. nih.govresearchgate.net Two principal pathways are the formation of acyl-glucuronides and acyl-CoA thioesters. researchgate.net Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major route of metabolism for many carboxylic acids, converting them into more water-soluble metabolites for excretion. researchgate.net

| Metabolite Type | Specific Metabolite Identified | Metabolic Pathway |

| Parent Compound | 6-chloro-5-cyclohexyl-1-indancarboxylic acid | Unchanged |

| Phase I Metabolite | 6-chloro-5-(trans-4'-hydroxycyclohexyl)-1-indancarboxylic acid | Hydroxylation |

| Phase II Metabolite | Glucuronides of TAI-284 and its oxo or hydroxy derivatives | Glucuronidation |

| Phase I Metabolite | Dihydroxy derivatives of TAI-284 | Dihydroxylation |

This metabolic pattern, involving hydroxylation of the aliphatic ring system followed by glucuronidation, is a common fate for many xenobiotics. It is therefore highly probable that 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid would undergo similar biotransformation processes, including further hydroxylation and subsequent conjugation with glucuronic acid.

Emerging Applications and Future Research Directions Excluding Clinical

Role as Synthetic Intermediates in Advanced Organic Synthesis

The inherent reactivity of the carboxylic acid and hydroxyl groups, combined with the stable dihydroindene scaffold, makes 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid a valuable intermediate in multi-step organic synthesis. Carboxylic acids are foundational starting materials for a vast array of chemical transformations.

Researchers can leverage this compound to construct more complex molecular architectures. For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups, while the hydroxyl group allows for etherification or other modifications. This dual functionality enables the regioselective synthesis of diverse derivatives. One-pot processes have been developed for the rapid synthesis of complex molecules like 1,3,5-trisubstituted 1,2,4-triazoles starting from carboxylic acids, demonstrating the utility of this functional group in building diverse heterocyclic systems. organic-chemistry.org The indene (B144670) framework itself can serve as a key structural motif in the synthesis of larger, more complex carbocyclic and heterocyclic compounds. researchgate.net

Table 1: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Carboxylic Acid | Esterification | Indene Esters |

| Carboxylic Acid | Amidation | Indene Amides |

| Carboxylic Acid | Reduction | Hydroxymethyl Indenes |

| Hydroxyl Group | Etherification | Indene Ethers |

Potential in Materials Science and Organic Electronics (e.g., Organic Solar Cells)

The field of organic electronics, particularly organic solar cells (OSCs), represents a promising area for the application of dihydroindene derivatives. While research may not have focused specifically on 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, its core structure is related to compounds that are critical for OSC technology. mdpi.com Derivatives of 1H-indene are key components in the synthesis of non-fullerene acceptors (NFAs), which have significantly advanced the power-conversion efficiency of OSCs. mdpi.com

The indene moiety can be functionalized to tune the electronic properties, such as the HOMO and LUMO energy levels, which is crucial for efficient charge separation and transport in photovoltaic devices. nih.gov For example, the indene-C60 bisadduct (ICBA) is a fullerene derivative that has been shown to improve the efficiency of polymer-based solar cells. nih.gov The development of novel small molecule-based OSCs often involves engineering the donor and acceptor molecules to optimize morphology and reduce charge recombination. mdpi.comnih.gov The dihydroindene carboxylic acid scaffold could serve as a foundational building block for new, custom-designed organic semiconductor materials.

Graphene-related materials have also been incorporated into various layers of OSCs, including as transparent electrodes and transport materials, to enhance performance and stability. mdpi.com The functional groups on the subject molecule could facilitate covalent linkage or non-covalent interaction with such materials, opening another avenue for research.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.govnih.gov The development of high-quality chemical probes is essential for target validation in drug discovery and for unraveling complex biological pathways. nih.govrsc.org

5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid possesses the necessary features to serve as a scaffold for chemical probe development. Its defined structure can be systematically modified to optimize binding affinity and selectivity for a target protein. ethz.ch The carboxylic acid group provides a convenient attachment point (a "handle") for conjugating reporter tags, such as:

Fluorophores: For visualizing the probe's location in cells via microscopy.

Biotin: For affinity purification and identification of protein targets.

Photo-crosslinkers: For covalently linking the probe to its target upon UV irradiation.

By creating a library of derivatives based on this core structure, researchers can screen for molecules that modulate the activity of a specific protein, thereby creating a valuable tool for biological investigation.

Integration with High-Throughput Screening for Novel Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of thousands to millions of compounds for a specific activity. nih.govresearchgate.net Compound libraries with high chemical diversity are essential for the success of HTS campaigns. creative-bioarray.com

5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid and its derivatives can be valuable additions to screening libraries. By systematically modifying the core structure, a combinatorial library of related compounds can be generated. This library can then be screened in various HTS assays to identify "hits"—compounds that exhibit a desired effect. ewadirect.com

Table 2: HTS Applications for Dihydroindene Derivatives

| Screening Goal | Assay Type | Potential Outcome |

|---|---|---|

| New Materials | Photovoltaic performance screening | Identification of novel organic semiconductors |

| Biological Research | Target-based enzymatic assays | Discovery of selective protein inhibitors or activators |

The automation and miniaturization inherent in HTS make it possible to test vast numbers of compounds efficiently, reducing costs and accelerating the pace of discovery. nih.gov The integration of this dihydroindene scaffold into HTS workflows could lead to the discovery of novel compounds with applications ranging from materials science to fundamental biology.

Green Chemistry Approaches in Dihydroindene Carboxylic Acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Applying these principles to the synthesis of dihydroindene carboxylic acids is a critical area of future research, ensuring that their production is environmentally sustainable.

Key green chemistry strategies that could be applied include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more benign alternatives, such as water-ethanol mixtures. nih.gov

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. This includes the use of solid acid carbocatalysts or biocatalysts. nih.govethernet.edu.et

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. ethernet.edu.et

For example, the oxidation of aldehydes to carboxylic acids can be achieved using hydrogen peroxide as a green oxidant, and one-pot multicomponent reactions can significantly improve efficiency and reduce waste. nih.govnih.gov Research into sustainable synthetic pathways will be crucial for the large-scale production and application of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid and its derivatives.

Q & A

Q. What are the standard synthetic routes for 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including cyclization and oxidation reactions. For analogs like 2-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, methods such as Friedel-Crafts acylation followed by hydroxylation are employed . Key parameters include solvent choice (e.g., acetic acid for reflux conditions), temperature (80–120°C for cyclization), and catalysts (e.g., sodium acetate for acid-mediated reactions). Yields are optimized by controlling stoichiometry and reaction time, with recrystallization in DMF/acetic acid mixtures enhancing purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

- NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm for indene protons) and hydroxy/carboxylic acid protons (broad signals at δ 10–12 ppm) .

- IR : Confirm the presence of -OH (3200–3600 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹) groups .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with indene derivatives .

Q. How does the compound’s solubility vary with solvents, and what methods optimize dissolution for biological assays?

The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (DMF, DMSO) or aqueous buffers at basic pH (due to deprotonation of the carboxylic acid group). For biological testing, prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) to minimize solvent interference .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance synthesis yield and purity?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (temperature, catalyst loading, solvent ratio). For example, refluxing in acetic acid with sodium acetate (2.0 equiv) improves cyclization efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/acetic acid) to isolate high-purity product (>98%) .

Q. What strategies resolve contradictions in spectral data for 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid?

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 3-oxoindan-4-carboxylic acid) to confirm assignments .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or IR frequencies, aligning theoretical and experimental results .

Q. How to design experiments to assess structure-activity relationships (SAR) in biological systems?

- Derivatization : Synthesize analogs (e.g., ester or amide derivatives) to evaluate the role of the carboxylic acid and hydroxy groups. For example, replace the -OH with methoxy to test hydrogen-bonding effects .

- In Vitro Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase) using fluorescence-based assays, correlating activity with electronic properties (Hammett constants) .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors). Focus on hydrogen-bonding interactions with the carboxylic acid and hydroxy groups .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in physiological conditions .

Q. What regulatory guidelines apply to its use in pharmacological research?

- ECHA Compliance : Ensure compliance with REACH regulations for laboratory use, including hazard assessments (e.g., skin/eye irritation risks) .

- Pharmacopeial Standards : Refer to USP/EP monographs for purity criteria (e.g., residual solvents ≤0.1%) when developing drug formulations .

Methodological Tables

| Analytical Technique | Key Peaks/Features | Application | Reference |

|---|---|---|---|

| ¹H NMR | δ 7.2 ppm (indene protons) | Confirms aromatic structure | |

| IR | 1705 cm⁻¹ (C=O stretch) | Validates carboxylic acid group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.